(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253551
InChI: InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1
SMILES:
Molecular Formula: C4H7ClF3NO2S
Molecular Weight: 225.62 g/mol

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

CAS No.:

Cat. No.: VC17253551

Molecular Formula: C4H7ClF3NO2S

Molecular Weight: 225.62 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride -

Specification

Molecular Formula C4H7ClF3NO2S
Molecular Weight 225.62 g/mol
IUPAC Name N-methyl-N-[(2R)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride
Standard InChI InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1
Standard InChI Key XGJHAAXYPJTPDR-GSVOUGTGSA-N
Isomeric SMILES C[C@H](C(F)(F)F)N(C)S(=O)(=O)Cl
Canonical SMILES CC(C(F)(F)F)N(C)S(=O)(=O)Cl

Introduction

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a complex organic compound that has garnered significant attention in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center, which contribute to its unique properties and reactivity.

Key Characteristics:

  • Molecular Formula: C₄H₇ClF₃NO₂S

  • Molecular Weight: 225.62 g/mol

  • CAS Number: 1389310-04-6

Synthesis of (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

The synthesis of this compound typically involves the reaction of (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine with chlorosulfonic acid under controlled conditions. This process requires careful monitoring to avoid decomposition or unwanted side reactions.

Synthesis Steps:

  • Starting Material Preparation: (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine is prepared as the starting material.

  • Reaction with Chlorosulfonic Acid: The amine reacts with chlorosulfonic acid to form the sulfamoyl chloride group.

  • Purification: The product is purified to ensure high purity and yield.

Reactivity with Nucleophiles:

  • Amines: Reacts with amines to form sulfonamides.

  • Alcohols: Reacts with alcohols to form sulfonates.

Applications

This compound's multifaceted applications highlight its significance in both academic research and industrial processes.

Applications Overview:

  • Medicinal Chemistry: Used in drug development due to its ability to form stable bonds with biological molecules.

  • Materials Science: Utilized in the synthesis of novel materials with specific properties.

Research Findings and Future Directions

Research on (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is ongoing, with a focus on its applications in medicinal chemistry and materials science. The compound's unique reactivity and properties make it a promising candidate for developing new drugs and materials.

Future Research Directions:

  • Drug Development: Investigating its potential in forming stable bonds with biological molecules for targeted therapies.

  • Materials Synthesis: Exploring its role in creating materials with specific chemical and physical properties.

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